molecular formula C14H20O B7807542 1-(4-Ethylphenyl)hexan-1-one

1-(4-Ethylphenyl)hexan-1-one

Cat. No.: B7807542
M. Wt: 204.31 g/mol
InChI Key: PPGYZBZOOKQNGT-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)hexan-1-one is an organic compound with the molecular formula C14H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a hexane chain and a phenyl ring substituted with an ethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1-(4-Ethylphenyl)hexanoic acid.

    Reduction: 1-(4-Ethylphenyl)hexanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-Ethylphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying ketone reactivity.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ketones.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)hexan-1-one involves interactions with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This property is exploited in many synthetic transformations and biochemical processes.

Comparison with Similar Compounds

    1-(4-Methylphenyl)hexan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Chlorophenyl)hexan-1-one: Contains a chlorine atom on the phenyl ring.

    1-(4-Fluorophenyl)hexan-1-one: Features a fluorine atom on the phenyl ring.

Uniqueness: 1-(4-Ethylphenyl)hexan-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to its methyl, chloro, and fluoro analogs. The ethyl group can affect the compound’s steric and electronic environment, leading to differences in reaction rates and product distributions.

Properties

IUPAC Name

1-(4-ethylphenyl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-5-6-7-14(15)13-10-8-12(4-2)9-11-13/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGYZBZOOKQNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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